N4-ethylpyrimidine-4,6-diamine
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Overview
Description
N4-ethylpyrimidine-4,6-diamine is an organic compound belonging to the class of aminopyrimidines It is characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, and amino groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
N4-ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
N4-ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N4-ethylpyrimidine-4,5-diamine: This compound has a similar structure but with a chlorine atom at the sixth position.
2-amino-5-ethylpyrimidine: Another related compound with an amino group at the second position and an ethyl group at the fifth position.
Uniqueness
N4-ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR makes it particularly valuable in medicinal chemistry for developing targeted cancer therapies.
Properties
CAS No. |
101080-47-1 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
138.174 |
IUPAC Name |
4-N-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
ZXWXQHNTKANDRB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC(=C1)N |
Synonyms |
Pyrimidine, 4-amino-6-ethylamino- (6CI) |
Origin of Product |
United States |
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